molecular formula C19H17N3O6 B2464109 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1226441-48-0

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2464109
CAS No.: 1226441-48-0
M. Wt: 383.36
InChI Key: GMAZTEIAMUYARQ-UHFFFAOYSA-N
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Description

This compound is a derivative of benzodioxole . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide-containing compounds showed anticancer activity . The presence of di-methoxy phenyl amide derivatives in benzodioxole compounds, which refer to CA-4 structure potent anticancer agent, was related to this anticancer activity .


Synthesis Analysis

The synthesis of this compound involves the esterification reaction of 3,4-(Methy-lenedioxy) phenylacetic acid . To collect a high yield of ester, oxalyl chloride was used, which was added dropwise to methanol solvent and stirred for 30 minutes in an ice bath .


Molecular Structure Analysis

The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .


Chemical Reactions Analysis

The compound has been evaluated for its cytotoxic activity against various cancer cell lines . It showed anticancer activity, particularly against Hep3B cancer cell line .


Physical and Chemical Properties Analysis

The molecular weight of the compound is 304.32 g/mol . The elemental analysis showed C-55.25, H-3.97, N-9.21, O-21.03, S-10.54 .

Scientific Research Applications

Antidiabetic Screening

A series of compounds similar in structure to "N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide" have been synthesized and evaluated for their in vitro antidiabetic activity. These compounds have been tested using the α-amylase inhibition assay, indicating potential applications in the management of diabetes through the inhibition of carbohydrate metabolism (Lalpara et al., 2021).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing the potential of such compounds in combating microbial infections. Some of these compounds demonstrated good to moderate activity against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).

Nematocidal Activity

Research has also explored the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which were evaluated for their nematocidal activities. Some compounds demonstrated good nematocidal activity against Bursaphelenchus xylophilus, suggesting their potential use in developing new nematicides (Liu et al., 2022).

Antioxidant Additives for Lubricating Oils

Synthesis of thiazoles and evaluation as antioxidant additives for lubricating oils indicate potential industrial applications. These compounds could enhance the oxidative stability of lubricating oils, showcasing the versatility of similar compounds in various applications beyond biomedicine (Amer et al., 2011).

Future Directions

The compound’s potent anticancer activity suggests it could be further studied and optimized to develop more active analogs . It could also help in developing a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6/c1-24-13-3-5-14(6-4-13)25-10-17-21-18(28-22-17)9-20-19(23)12-2-7-15-16(8-12)27-11-26-15/h2-8H,9-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAZTEIAMUYARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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